molecular formula C19H14N2O3S B2611844 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 922108-59-6

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2611844
CAS No.: 922108-59-6
M. Wt: 350.39
InChI Key: UFWOLTFHYQYFFP-UHFFFAOYSA-N
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Description

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,f][1,4]oxazepine core, which is a fused heterocyclic structure, and a thiophene moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through a cyclization reaction of appropriate precursors, such as 2-aminobenzophenone and a suitable thiophene derivative. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction parameters to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The oxo group in the molecule can be further oxidized to form derivatives with higher oxidation states.

  • Reduction: The compound can be reduced to form its corresponding amine or alcohol derivatives.

  • Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Electrophilic substitution can be achieved using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve alkyl halides or amines.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Derivatives with different substituents on the thiophene ring.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms or receptor interactions.

  • Medicine: It could be explored for its therapeutic potential, possibly as a drug candidate for treating certain diseases.

  • Industry: The compound's unique structure may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Dibenzo[b,f][1,4]oxazepine derivatives: These compounds share the same core structure but differ in their substituents and functional groups.

  • Thiophene derivatives: Compounds containing thiophene rings with various substituents.

Uniqueness: N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide is unique due to its combination of the dibenzo[b,f][1,4]oxazepine core and the thiophene moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-18(11-13-4-3-9-25-13)20-12-7-8-16-14(10-12)19(23)21-15-5-1-2-6-17(15)24-16/h1-10H,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWOLTFHYQYFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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